RS-100329 -

RS-100329

Catalog Number: EVT-8699974
CAS Number:
Molecular Formula: C20H25F3N4O3
Molecular Weight: 426.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]-1-piperazinyl]propyl]-1H-pyrimidine-2,4-dione is a member of piperazines.
Overview

RS-100329 hydrochloride is a potent and selective antagonist of the alpha-1A adrenergic receptor, which is part of the G protein-coupled receptor family. It has shown high affinity for the alpha-1A, alpha-1D, and alpha-1B adrenergic receptors, with pKi values of 9.6, 7.9, and 7.5, respectively . This compound is primarily researched for its potential therapeutic applications in conditions related to the cardiovascular system and other physiological processes influenced by adrenergic signaling.

Source

RS-100329 was developed as part of a broader effort to create selective adrenergic receptor antagonists. Its synthesis involves various chemical reactions that yield intermediates necessary for its final form. The compound is commercially available through chemical suppliers and is used in experimental pharmacology.

Classification

RS-100329 is classified as a selective alpha-1A adrenergic receptor antagonist. This classification is significant because it indicates the compound's potential use in modulating physiological responses mediated by this specific receptor subtype, distinguishing it from non-selective adrenergic antagonists that affect multiple receptor types .

Synthesis Analysis

Methods

The synthesis of RS-100329 involves several key steps. One primary method includes the reaction of 2,4-difluoronitrobenzene with trifluoroethanol in the presence of potassium tert-butoxide to produce an arylpiperazine intermediate. Following this, various coupling reactions are performed to build the final structure.

Technical Details

The synthetic route typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The final product is often purified through recrystallization or chromatography to ensure a high purity level (greater than 99%).

Molecular Structure Analysis

Data

The compound has a molecular formula of C21H25F3N4O3 and a molecular weight of approximately 426.45 g/mol. Its solid-state appearance is characterized as a white to off-white powder.

Chemical Reactions Analysis

Reactions

RS-100329 undergoes various chemical reactions, including:

  • Oxidation: Involves adding oxygen or removing hydrogen.
  • Reduction: Involves adding hydrogen or removing oxygen.
  • Substitution: Involves replacing one atom or group with another.

These reactions are crucial for modifying the compound or synthesizing derivatives with potentially enhanced properties.

Technical Details

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The choice of reagents and conditions significantly influences the outcome and efficiency of each reaction type.

Mechanism of Action

RS-100329 exerts its effects primarily through antagonism at the alpha-1A adrenergic receptor. This receptor plays a critical role in mediating vasoconstriction and other sympathetic nervous system responses. By blocking this receptor, RS-100329 can modulate various physiological processes, including blood pressure regulation and smooth muscle contraction .

Process

The binding of RS-100329 to the alpha-1A adrenergic receptor prevents the activation by endogenous ligands such as norepinephrine, leading to decreased intracellular signaling associated with vasoconstriction and other sympathetic responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)
  • Shelf Life: Over two years when stored properly
  • Storage Conditions: Recommended to be kept dry and dark at temperatures between 0 - 4°C for short-term use or -20°C for long-term storage .

Chemical Properties

RS-100329 exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile indicates it can participate in substitution and reduction reactions due to its functional groups.

Applications

RS-100329 has notable applications in scientific research, particularly in pharmacology related to cardiovascular health. Its selective action on the alpha-1A adrenergic receptor makes it a valuable tool for studying receptor function and signaling pathways involved in hypertension and other cardiovascular diseases . Additionally, it serves as a reference compound in drug discovery efforts aimed at developing new therapeutics targeting adrenergic receptors.

Introduction to α1-Adrenoceptor Pharmacology and RS-100329

Rationale for Subtype-Selective α1-Adrenoceptor Antagonism

The therapeutic rationale for developing subtype-selective α1-adrenoceptor antagonists stems from the distinct anatomical and functional distribution of receptor subtypes throughout the body. The α1A-adrenoceptor subtype predominates in human prostatic smooth muscle, urethra, and bladder neck, where it mediates contraction and contributes to the dynamic urethral resistance characteristic of benign prostatic hyperplasia. In contrast, α1B-adrenoceptors are predominantly located in vascular smooth muscle, mediating vasoconstrictive responses, while α1D-adrenoceptors are densely expressed in the aorta and major blood vessels. This differential expression pattern creates a compelling pharmacological opportunity: selectively antagonizing α1A-adrenoceptors could theoretically alleviate lower urinary tract symptoms associated with benign prostatic hyperplasia while minimizing the cardiovascular side effects (particularly orthostatic hypotension) commonly associated with non-selective α1-blockers like prazosin.

RS-100329 exemplifies this approach to subtype selectivity through its exceptional binding profile. Radioligand binding studies using human cloned α1-adrenoceptor subtypes demonstrate that RS-100329 exhibits a pKi value of 9.6 at α1A-adrenoceptors, indicating nanomolar affinity. Crucially, it displays 126-fold selectivity over the human α1B subtype and 50-fold selectivity over the α1D subtype, as documented in multiple independent studies [1] [5] [6]. This selectivity profile positions RS-100329 as an indispensable tool for dissecting α1A-mediated functions in experimental systems. The molecular determinants of this selectivity involve specific interactions within the orthosteric binding pocket of the α1A-adrenoceptor, although the precise structural basis remains an active area of investigation.

Table 1: Binding Affinity Profile of RS-100329 at Human Cloned α1-Adrenoceptor Subtypes

Receptor SubtypepKi ValueFold Selectivity vs. α1AExperimental System
α1A9.61CHO-K1 cells expressing human receptors
α1B7.9126CHO-K1 cells expressing human receptors
α1D7.550CHO-K1 cells expressing human receptors

Functionally, RS-100329 potently antagonizes noradrenaline-induced contractions in human lower urinary tract tissues and rabbit bladder neck preparations. Its pA2 values in these tissues (approximately 9.2) are significantly higher than those observed in vascular tissues like the human renal artery or rat aorta (pA2 values approximately 6.8-7.9) [2] [5]. This functional selectivity aligns with its binding profile and confirms its utility in discriminating α1A-mediated responses. The translational significance of this selectivity is evident in preclinical benign prostatic hyperplasia research, where RS-100329 administration reduces baseline urethral pressure and inhibits reflex urethral contractions in rat models [6], supporting the concept of α1A-selective antagonism as a viable approach for urinary symptom management. Furthermore, its application in sympathetic nervous system studies has clarified the roles of α1A- and α1D-adrenoceptor subtypes in maintaining vascular tone in murine femoral arteries [1], underscoring its value in basic cardiovascular research.

Historical Development of RS-100329 as a Research Tool

RS-100329 emerged in the late 1990s from systematic medicinal chemistry efforts aimed at optimizing the piperazinylpyrimidinedione scaffold for enhanced α1A-adrenoceptor selectivity. This research initiative, spearheaded by Roche Bioscience, sought to overcome the limitations of first-generation non-selective antagonists and early subtype-preferring compounds like tamsulosin, which still exhibited significant activity at non-target α1-adrenoceptor subtypes. The compound (initially designated Ro 70-0004 or RS-100975) and its structurally refined analogue RS-100329 were developed specifically to test the "uroselectivity" hypothesis—the premise that selectively blocking α1A-adrenoceptors in the lower urinary tract could relieve benign prostatic hyperplasia symptoms without inducing dose-limiting cardiovascular effects [2].

The landmark characterization study by Williams and colleagues in 1999 established RS-100329's pharmacological profile across multiple experimental paradigms [2]. Utilizing radioligand binding assays and second-messenger studies in Chinese Hamster Ovary cells expressing human cloned α1-adrenoceptors, they demonstrated RS-100329's superior α1A-selectivity compared to contemporaneous antagonists like prazosin and tamsulosin. Importantly, this work transitioned beyond recombinant systems to validate selectivity in native tissues: RS-100329 exhibited high potency (pA2 ~9.2) in antagonizing noradrenaline-induced contractions in human lower urinary tract tissues while showing markedly reduced potency (pA2 ~6.8-7.3) in human renal artery and rat aorta preparations. This tissue-selectivity profile contrasted sharply with tamsulosin, which showed uniformly high potency across all vascular and non-vascular tissues tested.

Table 2: Key Studies Establishing the Pharmacological Profile of RS-100329

Study (Year)Key ContributionsExperimental Models
Williams et al. (1999)Comprehensive in vitro characterization of subtype selectivity; comparison with prazosin and tamsulosinHuman cloned receptors; Human LUT tissues; Rabbit bladder neck; Human renal artery; Rat aorta
Blue et al. (1997)Early in vivo evidence of uroselectivity in conscious rat modelsConscious 'reflex-compromised' rat hemodynamic model
Conley et al. (2001)Elucidated role of α1A-adrenoceptors in micturition reflex controlMale anesthetized rat cystometry model
Cleary et al. (2004)Demonstrated α1A- and α1D-adrenoceptor components in sympathetic neural regulationRat vas deferens sympathectomy model

Subsequent research employing RS-100329 elucidated specific functional roles of α1A-adrenoceptors in physiological systems. Conley and colleagues (2001) utilized RS-100329 to dissect the relative contributions of α1-adrenoceptors and 5-hydroxytryptamine 1A receptors in controlling the micturition reflex in male rats, confirming the α1A subtype's dominance in urethral smooth muscle contraction [1]. Cleary and colleagues (2004) applied RS-100329 in sympathetic neurotransmission studies, revealing through chemical sympathectomy experiments that both α1A- and α1D-adrenoceptors mediate contractions to noradrenaline in the rat vas deferens [1]. Beyond urogenital research, Ishii and Sugimura (2015) identified an unexpected pharmacological activity of RS-100329: tubulin binding, suggesting potential off-target effects that warrant consideration in experimental design [1]. Commercially, RS-100329 hydrochloride (CAS 1215654-26-4) is provided under license from Roche Bioscience by specialist suppliers like Tocris Bioscience and MedChemExpress, exclusively for research purposes, with stringent quality control (≥99% purity by HPLC) ensuring experimental reproducibility [1] [5] [6]. Its physicochemical properties—molecular weight 462.89 g/mol (hydrochloride salt), solubility to 100 mM in water—facilitate its application across diverse experimental systems, from in vitro binding assays to in vivo functional studies.

Key Research Gaps and Objectives

Despite its well-established pharmacological profile and widespread adoption as a research tool, several significant knowledge gaps persist regarding RS-100329 and α1A-adrenoceptor biology. Foremost among these is the limited understanding of the compound's tissue-specific distribution and receptor engagement kinetics in intact organisms. While RS-100329 demonstrates compelling functional selectivity in isolated tissue bath experiments, comprehensive pharmacokinetic studies quantifying its biodistribution and receptor occupancy across different organ systems (particularly comparing prostate/bladder tissues versus vascular beds) remain unavailable. This gap impedes the full translational interpretation of preclinical findings using this compound and limits optimization of future therapeutic agents based on its chemical scaffold.

The precise molecular basis for RS-100329's exceptional α1A-adrenoceptor subtype selectivity also requires further elucidation. Although molecular modeling studies suggest specific interactions within the orthosteric binding pocket, detailed structural biology approaches—such as cryo-electron microscopy structures of RS-100329 bound to each α1-adrenoceptor subtype—are lacking. Such structural insights could revolutionize rational drug design efforts targeting individual α1 subtypes. Furthermore, investigations into potential allosteric binding modes or functional selectivity (biased agonism/antagonism) remain unexplored. Evidence suggests RS-100329 may interact with non-adrenergic targets like tubulin [1], implying that its functional effects in complex biological systems might involve off-target mechanisms not yet systematically characterized. Comprehensive off-target profiling against unrelated receptor families and enzyme systems would clarify the interpretation of results obtained with this pharmacological tool.

Significant interspecies variations in α1-adrenoceptor pharmacology present another research challenge partially addressed by RS-100329. Williams and colleagues noted discrepancies between recombinant human receptor data and functional studies in rodent vascular tissues [2]. Specifically, while RS-100329 showed low potency in human renal artery, its potency was even further reduced in rat aorta, suggesting species-specific differences in receptor coupling or accessory proteins. These variations complicate the extrapolation of rodent model findings to human physiology and necessitate systematic interspecies comparisons using RS-100329 as a reference antagonist. Additionally, the functional interplay between α1A-adrenoceptors and other receptor systems (e.g., purinergic or muscarinic receptors) in lower urinary tract tissues remains underexplored using selective pharmacological tools like RS-100329.

Current functional assays for α1A-adrenoceptor activity predominantly rely on isolated tissue contraction studies. There is a critical need to develop and validate novel functional endpoints beyond smooth muscle contraction, particularly those assessing intracellular signaling dynamics in real-time (e.g., G protein activation, β-arrestin recruitment, calcium flux kinetics) using RS-100329 as a reference compound. Such approaches would provide deeper mechanistic insights into α1A-adrenoceptor function and facilitate screening for functionally selective ligands. Finally, the potential therapeutic applications of RS-100329 beyond benign prostatic hyperplasia symptomology—such as in sympathetic nervous system dysregulation, cognitive disorders, or cancer—represent virtually unexplored research domains. Preliminary evidence suggests α1A-adrenoceptors influence cognitive processes, yet studies employing central RS-100329 administration are scarce, partly due to uncertainties regarding its blood-brain barrier penetration. Targeted research addressing these gaps would significantly expand our understanding of α1A-adrenoceptor physiology and the translational potential of selective pharmacological modulation. * * *

Properties

Product Name

RS-100329

IUPAC Name

5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione

Molecular Formula

C20H25F3N4O3

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C20H25F3N4O3/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29)

InChI Key

RCOBWVAGWYRNHZ-UHFFFAOYSA-N

SMILES

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F

Canonical SMILES

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.